4-(Dimethylamino)-2,5-difluorobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-2,5-difluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c1-12(2)9-4-7(10)6(5-13)3-8(9)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZXAPALPIXQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)F)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Derivatization of 4 Dimethylamino 2,5 Difluorobenzaldehyde
Regioselective Functionalization and Substituent Introduction Strategies
The unique electronic and steric properties of 4-(Dimethylamino)-2,5-difluorobenzaldehyde allow for several strategies to selectively introduce new substituents onto the aromatic core. These methods leverage the directing effects of the existing groups to achieve high regiocontrol.
Directed Ortho-Metalation (DoM) Approaches and Related Directed Lithiation Methodologies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at a nearby ortho position. wikipedia.org
In the case of this compound, the dimethylamino group can act as a moderate DMG. organic-chemistry.org This would direct lithiation to the C3 position. The aldehyde group can also function as a DMG, although it is often protected in situ as an aminal by reaction with a lithium amide to prevent nucleophilic attack by the organolithium base. This protected form would also direct metalation to the C3 position. The fluorine atom at C5 may enhance the kinetic acidity of the adjacent C6 proton, but the directing power of the dimethylamino and protected aldehyde groups is expected to dominate, favoring functionalization at C3.
Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce new substituents with high regioselectivity.
Table 1: Potential Directed Ortho-Metalation Reactions
| Directing Group | Position of Lithiation | Potential Electrophiles (E+) | Product |
|---|---|---|---|
| -N(CH₃)₂ | C3 | I₂, DMF, CO₂, R₃SiCl | 3-E-4-(Dimethylamino)-2,5-difluorobenzaldehyde |
| -CH=N-R (from protected aldehyde) | C3 | I₂, DMF, CO₂, R₃SiCl | 3-E-4-(Dimethylamino)-2,5-difluorobenzaldehyde |
Nucleophilic Aromatic Substitution (SNAr) Pathways Enabled by Fluorine Activation
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic systems. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, and its rate is enhanced by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. nih.gov
In this compound, the fluorine atoms are excellent leaving groups for SNAr reactions. The electron-donating dimethylamino group at C4 deactivates the ring towards nucleophilic attack. However, the aldehyde group and the second fluorine atom are electron-withdrawing, which helps to activate the ring system. The fluorine at the C5 position is the most likely to be displaced by a nucleophile, as it is ortho to the activating aldehyde group. The fluorine at C2 is ortho to the deactivating dimethylamino group, making it less susceptible to substitution.
Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). walisongo.ac.id
Table 2: Predicted Regioselectivity in SNAr Reactions
| Nucleophile (Nu⁻) | Position of Substitution | Expected Major Product |
|---|---|---|
| RO⁻ (e.g., NaOCH₃) | C5 | 4-(Dimethylamino)-2-fluoro-5-methoxybenzaldehyde |
| RS⁻ (e.g., NaSPh) | C5 | 4-(Dimethylamino)-2-fluoro-5-(phenylthio)benzaldehyde |
| R₂NH (e.g., Morpholine) | C5 | 4-(Dimethylamino)-2-fluoro-5-morpholinobenzaldehyde |
Electrophilic Aromatic Substitution Control and Limitations
Electrophilic aromatic substitution (EAS) on this molecule is complex due to the competing directing effects of the substituents. The dimethylamino group is a powerful activating and ortho, para-directing group. Since the para position is blocked, it strongly directs electrophiles to the C3 position. The fluorine atoms are deactivating but ortho, para-directing. The aldehyde group is a deactivating and meta-directing group.
Transformations Involving the Aldehyde Moiety for Complex Molecule Assembly
The aldehyde functional group is one of the most versatile in organic chemistry, readily participating in a wide array of reactions to form new carbon-carbon and carbon-heteroatom bonds.
Carbon-Carbon Bond Forming Reactions: Knoevenagel, Wittig, and Horner-Wadsworth-Emmons Condensations
These classic condensation reactions are fundamental for converting aldehydes into alkenes and other unsaturated systems.
Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine (B6355638) or an ionic liquid. wikipedia.orgarkat-usa.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield an electron-deficient alkene.
Wittig Reaction : The Wittig reaction provides a reliable method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com The geometry of the resulting alkene depends on the nature of the ylide; unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a traditional Wittig ylide. wikipedia.org This reaction is highly valued for its excellent stereoselectivity, typically producing the (E)-alkene as the major product. alfa-chemistry.com The water-soluble phosphate (B84403) byproduct also simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org
Table 3: C-C Bond Forming Reactions of the Aldehyde Moiety
| Reaction | Reagent | Typical Conditions | Product Type |
|---|---|---|---|
| Knoevenagel | Malononitrile | Piperidine, Ethanol (B145695) | α,β-Unsaturated dinitrile |
| Wittig | Ph₃P=CH₂ | THF | Terminal alkene |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, NaH | THF | (E)-α,β-Unsaturated ester |
Heteroatom-Carbon Bond Forming Reactions: Imines, Oximes, and Hydrazone Formation
The aldehyde group readily undergoes condensation reactions with nitrogen-based nucleophiles to form various C=N double-bonded derivatives.
Imines (Schiff Bases) : The reaction of this compound with primary amines yields imines. organic-chemistry.org This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. The strong electron-donating character of the dimethylamino group can potentially deactivate the aldehyde toward nucleophilic attack, requiring optimized reaction conditions. researchgate.net
Oximes : Condensation with hydroxylamine (B1172632) (NH₂OH), usually from hydroxylamine hydrochloride in the presence of a base, produces the corresponding oxime. smolecule.comnih.gov Oximes exist as (E) and (Z) isomers.
Hydrazones : Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, or semicarbazide) affords hydrazones. researchgate.net These derivatives are often crystalline solids with sharp melting points, historically used for the identification and characterization of aldehydes.
Table 4: C-N Bond Forming Reactions of the Aldehyde Moiety
| Reaction | Reagent | Product Type |
|---|---|---|
| Imine Formation | R-NH₂ (e.g., Aniline) | Imine (Schiff Base) |
| Oxime Formation | NH₂OH·HCl, Base | Oxime |
| Hydrazone Formation | H₂NNH-R (e.g., Phenylhydrazine) | Hydrazone |
Selective Oxidation and Reduction Methodologies for Carboxylic Acids and Alcohols
The aldehyde functionality of this compound serves as a key synthetic handle, allowing for its conversion into corresponding carboxylic acids and alcohols through selective oxidation and reduction, respectively. The choice of reagents is critical to ensure high chemoselectivity, preserving the integrity of the dimethylamino group and the aromatic fluorine substituents.
Selective Oxidation to Carboxylic Acids
The transformation of the aldehyde to 4-(Dimethylamino)-2,5-difluorobenzoic acid can be accomplished using various oxidizing agents. Mild conditions are generally preferred to prevent over-oxidation or side reactions. Pinnick oxidation, utilizing sodium chlorite (B76162) (NaClO₂) buffered with a mild acid and a chlorine scavenger, is a highly effective method for this conversion due to its high functional group tolerance. Other classical reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent can also be employed, though they may require more careful control of reaction conditions to maintain selectivity.
| Oxidizing Agent | Typical Conditions | Product | Anticipated Yield |
|---|---|---|---|
| Sodium Chlorite (NaClO₂) | t-BuOH/water, NaH₂PO₄, 2-methyl-2-butene | 4-(Dimethylamino)-2,5-difluorobenzoic acid | High |
| Potassium Permanganate (KMnO₄) | Acetone/water, basic pH, controlled temperature | 4-(Dimethylamino)-2,5-difluorobenzoic acid | Moderate to High |
| Silver(I) Oxide (Ag₂O) | Aqueous NaOH or THF/water | 4-(Dimethylamino)-2,5-difluorobenzoic acid | High |
Selective Reduction to Alcohols
The reduction of the aldehyde to (4-(Dimethylamino)-2,5-difluorophenyl)methanol is typically achieved with high efficiency using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a common and mild choice, selectively reducing the aldehyde without affecting the other functional groups. For less reactive substrates or when faster reaction times are desired, more potent reducing agents like lithium aluminum hydride (LiAlH₄) can be used, though this requires anhydrous conditions.
| Reducing Agent | Typical Conditions | Product | Anticipated Yield |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to room temperature | (4-(Dimethylamino)-2,5-difluorophenyl)methanol | High |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C | (4-(Dimethylamino)-2,5-difluorophenyl)methanol | High |
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni catalyst, pressurized H₂ | (4-(Dimethylamino)-2,5-difluorophenyl)methanol | High |
Chemical Modifications and Reactivity of the Dimethylamino Group
The tertiary amine of the dimethylamino group is a site of rich chemical reactivity, allowing for modifications that can significantly alter the electronic and physical properties of the molecule.
Quaternization Reactions and Synthesis of Ammonium (B1175870) Derivatives
The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it nucleophilic. It can readily react with alkylating agents, such as alkyl halides (e.g., methyl iodide) or sulfates (e.g., dimethyl sulfate), in a process known as quaternization. semanticscholar.orggoogle.com This reaction converts the tertiary amine into a quaternary ammonium salt, for instance, 2,5-difluoro-4-formyl-N,N,N-trimethylbenzenaminium iodide. This transformation introduces a permanent positive charge on the nitrogen atom, which can be leveraged to increase the compound's solubility in polar solvents or to modify its biological activity. The kinetics of such quaternization reactions are well-studied and depend on the solvent and the nature of the alkylating agent. semanticscholar.orgmdpi.com
Amine-Directed Cyclization and Annulation Reactions
The dimethylamino group can function as a directing group in cyclization and annulation reactions, facilitating the formation of new ring systems. Although the dimethylamino group itself is not typically incorporated into the new ring, its ability to coordinate with organometallic reagents can direct metallation to the ortho C-H position (the position adjacent to the dimethylamino group). This ortho-lithiated or otherwise metallated intermediate can then react with various electrophiles, including those with two reactive centers, to construct fused heterocyclic or carbocyclic frameworks. This strategy provides a powerful tool for building molecular complexity from the relatively simple benzaldehyde (B42025) scaffold.
Transition Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. bohrium.com For this compound, these reactions typically target the C-H positions on the aromatic ring, often requiring pre-functionalization to introduce a reactive halide or triflate group.
Suzuki-Miyaura, Heck, Sonogashira, and Stille Coupling Strategies for Aryl Halide Derivatives
To utilize the power of cross-coupling, this compound is typically first halogenated (e.g., brominated or iodinated) at the C-3 or C-6 position. This aryl halide derivative then becomes a suitable substrate for a variety of palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: This reaction pairs the aryl halide derivative with an organoboron reagent (e.g., an arylboronic acid or ester) to form a new biaryl structure. researchgate.netresearchgate.netacs.orged.ac.uk It is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a new substituted alkene, providing a direct method for vinylation of the aromatic ring. mdpi.comorganic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com
Sonogashira Coupling: This coupling involves the reaction of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to synthesize arylalkynes. wikipedia.orgorganic-chemistry.orgnih.govnih.govmdpi.com
Stille Reaction: In the Stille reaction, the aryl halide is coupled with an organostannane (organotin) reagent. nih.govwikipedia.orgharvard.edulookchem.com This method is valued for its reliability, though the toxicity of tin reagents is a consideration.
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OR)₂ | Pd catalyst, Base | Aryl-Aryl' |
| Heck | Alkene | Pd catalyst, Base | Aryl-Vinyl |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |
| Stille | Organostannane (Ar'-SnR₃) | Pd catalyst | Aryl-Aryl' |
C-H Activation and Functionalization Approaches for Direct Aromatic Substitution
Modern synthetic chemistry increasingly focuses on C-H activation as a more atom-economical and efficient strategy for aromatic functionalization, as it circumvents the need for pre-halogenation. snnu.edu.cnnih.gov The dimethylamino group in this compound can act as an effective directing group, guiding a transition metal catalyst (often palladium, rhodium, or ruthenium) to selectively activate the C-H bond at the ortho position (C-3). rsc.orgnih.gov Once the C-M bond is formed, this intermediate can react with a variety of coupling partners to introduce new functional groups directly onto the aromatic ring. This approach is particularly powerful for late-stage functionalization of complex molecules. nih.gov While the aldehyde group can also direct C-H activation, the dimethylamino group often exhibits strong directing capabilities. nih.govresearchgate.netresearchgate.net
Mechanistic Investigations and Elucidation of Reaction Pathways for 4 Dimethylamino 2,5 Difluorobenzaldehyde Transformations
Probing Reaction Intermediates and Transition States via In-Situ Spectroscopic Techniques
In-situ spectroscopic techniques are powerful tools for the direct observation of transient species in a reaction mixture, providing invaluable insights into reaction mechanisms. For transformations involving 4-(Dimethylamino)-2,5-difluorobenzaldehyde, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be highly informative.
In reactions such as condensation with primary amines, in-situ NMR can be employed to monitor the disappearance of the aldehyde and amine starting materials and the appearance of the hemiaminal intermediate and the final imine (Schiff base) product. mdpi.com The detection and characterization of the hemiaminal, which is often a transient species, can confirm the stepwise nature of the reaction. mdpi.com For instance, studies on the reaction of benzaldehyde (B42025) with benzylamine (B48309) have successfully utilized in-situ NMR to track the concentrations of reactants, intermediates, and products over time. researchgate.net Similarly, the formation of stable hemiaminals from the reaction of other substituted benzaldehydes with 4-amino-1,2,4-triazoles has been observed and characterized using NMR. mdpi.com
Furthermore, advanced NMR techniques could potentially be used to probe the transition states of reactions involving this compound, although this is a more complex undertaking. The electronic environment of the carbon and hydrogen atoms in the molecule, as indicated by their chemical shifts in the 13C and 1H NMR spectra, provides information about the electron distribution and how it changes during a reaction.
Table 1: Representative In-Situ Spectroscopic Techniques for Mechanistic Studies
| Spectroscopic Technique | Information Gained | Potential Application to this compound |
| In-Situ NMR | Real-time concentration of reactants, intermediates, and products; structural information of transient species. | Monitoring the formation of hemiaminal and imine intermediates in condensation reactions. |
| In-Situ IR | Identification of functional groups and their changes during a reaction. | Observing the disappearance of the C=O stretch of the aldehyde and the appearance of C=N stretch of the imine. |
| In-Situ UV-Vis | Monitoring changes in electronic transitions, useful for conjugated systems. | Tracking the formation of conjugated products and intermediates. |
Kinetic and Thermodynamic Analyses of Key Organic Transformations
Kinetic and thermodynamic analyses provide quantitative data on reaction rates and equilibria, which are fundamental to understanding reaction mechanisms. For this compound, such analyses would shed light on the factors influencing the speed and efficiency of its transformations.
Thermodynamic data, such as the enthalpy and entropy of reaction, can be determined through calorimetric studies or by measuring the temperature dependence of the equilibrium constant. This information is crucial for understanding the stability of intermediates and products and for optimizing reaction conditions to favor the desired outcome. Computational studies using Density Functional Theory (DFT) can also provide valuable estimates of the thermodynamic parameters for reactions involving this compound. nih.govresearchgate.net
Solvent Effects and Medium Engineering in Reaction Pathways
The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a chemical reaction. For transformations of this compound, solvent effects are expected to be significant due to the polar nature of the aldehyde and the potential for specific solvent-solute interactions.
In condensation reactions, the polarity of the solvent can influence the stability of charged intermediates and transition states. A study on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with 2-nitrobenzaldehyde (B1664092) revealed that the yield of the hemiaminal intermediate is higher in apolar aprotic solvents, while polar solvents favor the formation of the Schiff base. mdpi.com This suggests that for this compound, a careful selection of solvent could be used to control the outcome of similar reactions.
Medium engineering, which involves the use of additives or co-solvents to modify the reaction environment, can also be a powerful tool. For instance, the use of ionic liquids as reaction media has been shown to enhance the efficiency of Knoevenagel condensation of aromatic aldehydes with Meldrum's acid.
Table 2: Influence of Solvent Polarity on Reaction Outcomes
| Solvent Type | General Effect on Polar Reactions | Expected Impact on Reactions of this compound |
| Polar Protic | Stabilizes charged species through hydrogen bonding. | May accelerate reactions involving charged intermediates or transition states. |
| Polar Aprotic | Solvates cations well but not anions. | Can influence the rate and selectivity of reactions involving ionic species. |
| Apolar Aprotic | Minimal interaction with polar solutes. | May favor less polar intermediates and products. |
Stereochemical Control and Diastereoselectivity in Derivatization Reactions
When new chiral centers are formed during the derivatization of this compound, controlling the stereochemical outcome is of paramount importance, particularly in the synthesis of pharmaceuticals and other bioactive molecules.
Reactions such as the aldol (B89426) or Mannich reactions, where the aldehyde acts as an electrophile, can generate new stereocenters. The use of chiral catalysts or auxiliaries can induce stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer over others. For example, proline-catalyzed Mannich-type reactions of aldehydes with imines can proceed with high syn-stereocontrol. libretexts.org The diastereoselectivity of such reactions can be influenced by the steric bulk of the substituents on the aldehyde. libretexts.org
The facial selectivity of nucleophilic attack on the carbonyl carbon of this compound can be directed by chiral ligands or catalysts. In the context of N-heterocyclic carbene (NHC) catalysis, the [2 + 2] cycloaddition of ketenes with electron-deficient benzaldehydes has been studied computationally, revealing that the cycloaddition step is both rate- and stereoselectivity-determining. rsc.org
Catalyst Design Principles and Performance in Reactions Involving the Compound
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. For reactions involving this compound, the design of effective catalysts is key to achieving high yields and selectivities.
In the context of C-H functionalization, palladium-catalyzed ortho-C(sp2)–H functionalization of benzaldehydes can be achieved using transient directing groups. acs.org This strategy allows for a variety of transformations, including arylation and halogenation, at the position ortho to the aldehyde group. acs.org The design of the transient directing group is crucial for the success of these reactions.
For fluorination reactions, various catalysts have been employed for the Halex-fluorination of benzaldehydes, which involves the nucleophilic substitution of a halogen with fluoride. researchgate.net The choice of catalyst can significantly impact the efficiency of this transformation. Furthermore, photocatalytic C-H fluorination using decatungstate catalysts represents a modern approach for the selective introduction of fluorine atoms. rsc.org
The electronic properties of this compound, with its electron-donating and electron-withdrawing substituents, will be a critical consideration in the design of catalysts for its transformations. The catalyst must be able to effectively interact with the substrate and facilitate the desired bond-forming or bond-breaking events.
Computational Chemistry and Theoretical Characterization of 4 Dimethylamino 2,5 Difluorobenzaldehyde and Its Derivatives
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution Calculations
The electronic properties of 4-(Dimethylamino)-2,5-difluorobenzaldehyde would be primarily investigated using Density Functional Theory (DFT) and Ab-initio calculations. These methods provide deep insights into the molecule's reactivity, stability, and electronic transitions.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be predominantly localized on the electron-donating dimethylamino group and the phenyl ring, while the LUMO would be centered on the electron-withdrawing benzaldehyde (B42025) group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's excitability and chemical stability. A smaller gap suggests the molecule is more polarizable and prone to electronic transitions.
Table 1: Predicted Frontier Molecular Orbital (HOMO-LUMO) Properties
| Parameter | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively High | Indicates strong electron-donating capability |
| LUMO Energy | Relatively Low | Indicates good electron-accepting capability |
| HOMO-LUMO Gap | Small to Moderate | Suggests potential for charge transfer and reactivity |
| HOMO Localization | Dimethylamino group, Phenyl ring | Primary sites of electron donation |
Conformational Analysis and Molecular Dynamics Simulations of Aromatic Scaffolds
The three-dimensional structure and dynamic behavior of this compound are essential for understanding its interactions and properties.
Conformational Analysis: The molecule's preferred conformation is determined by the rotational barriers around its single bonds, particularly the C-N bond of the dimethylamino group and the C-C bond connecting the aldehyde group to the ring. Studies on similar molecules like 2,5-difluorobenzaldehyde (B1295323) have shown the coexistence of different conformers (e.g., syn and anti orientations of the aldehyde group relative to the fluorine atoms). For this compound, computational scans of the potential energy surface would reveal the most stable conformers and the energy barriers for interconversion. It is expected that a planar or near-planar conformation, allowing for maximum π-conjugation between the donor and acceptor groups, would be energetically favorable.
Molecular Dynamics (MD) Simulations: MD simulations would provide insights into the molecule's behavior over time at different temperatures. These simulations can reveal the flexibility of the dimethylamino and aldehyde groups, the vibrational motions of the aromatic ring, and how the molecule interacts with solvent molecules. This information is critical for understanding its behavior in different environments.
Prediction of Spectroscopic Signatures for Advanced Structural Elucidation
Computational methods are invaluable for predicting and interpreting spectroscopic data, which serves as a fingerprint for the molecule's structure.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the infrared (IR) and Raman spectra of this compound with high accuracy. The calculated vibrational frequencies would correspond to specific bond stretches, bends, and torsions within the molecule. For instance, a strong IR band would be predicted for the C=O stretching of the aldehyde group, and characteristic frequencies would be associated with the C-F and C-N bonds.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) are crucial for confirming the molecular structure. By comparing the calculated shifts with experimental data, one can assign each peak to a specific atom in the molecule. The predicted ¹⁹F NMR shifts would be particularly important for confirming the substitution pattern on the aromatic ring.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting the UV-Vis absorption spectrum. The calculations would identify the electronic transitions responsible for the absorption bands. For this molecule, a significant absorption band in the UV-Vis region is expected, corresponding to a π-π* transition with intramolecular charge transfer (ICT) character, from the electron-rich dimethylamino-phenyl moiety to the electron-deficient aldehyde group.
Table 2: Predicted Spectroscopic Signatures
| Spectroscopy | Predicted Key Feature | Structural Information |
|---|---|---|
| IR | Strong C=O stretch (~1700 cm⁻¹) | Presence of aldehyde group |
| IR | C-F stretches | Confirmation of fluorine substitution |
| ¹³C NMR | Signal at ~190 ppm | Carbonyl carbon of the aldehyde |
| ¹⁹F NMR | Two distinct signals | Confirms 2,5-difluoro substitution |
Computational Modeling of Reaction Mechanisms, Energetics, and Selectivity
Computational chemistry can elucidate the pathways of chemical reactions involving this compound, providing information on reaction rates and product distributions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This would be particularly useful for predicting the outcomes of, for example, nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the ring, considering the directing effects of the dimethylamino and fluorine substituents.
Theoretical Studies of Intermolecular Interactions and Self-Assembly Processes
Understanding how molecules of this compound interact with each other and with other molecules is key to predicting its macroscopic properties, such as crystal packing and behavior in solution. Computational studies can model non-covalent interactions like hydrogen bonding (e.g., involving the aldehyde oxygen), π-π stacking of the aromatic rings, and dipole-dipole interactions. These models can predict whether the molecules are likely to form dimers or larger aggregates and can be used to simulate crystal structures, which can then be compared with experimental data from X-ray crystallography.
Advanced Spectroscopic and Structural Elucidation of 4 Dimethylamino 2,5 Difluorobenzaldehyde Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and for probing the dynamic processes in molecules like 4-(Dimethylamino)-2,5-difluorobenzaldehyde. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's electronic environment and conformational preferences.
In ¹H NMR spectra, the aldehyde proton is expected to appear as a singlet at approximately 9.7 ppm. rsc.org The aromatic protons would exhibit complex splitting patterns due to both H-H and H-F couplings. The proton at position 3 would be a doublet of doublets due to coupling with the adjacent fluorine at position 2 and the proton at position 6. Similarly, the proton at position 6 would be split by the fluorine at position 5 and the proton at position 3. The dimethylamino group typically presents as a sharp singlet around 3.1 ppm, indicating free rotation at the C-N bond at room temperature. rsc.org
¹³C NMR spectroscopy provides further structural insights. The carbonyl carbon of the aldehyde group is highly deshielded, appearing around 190 ppm. rsc.org The carbon atoms directly bonded to fluorine (C2 and C5) exhibit large one-bond C-F coupling constants (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The carbons of the dimethylamino group are observed around 40 ppm. rsc.org Substituent chemical shift (SCS) increments can be used to predict the chemical shifts of the aromatic carbons, with the strong electron-donating dimethylamino group causing an upfield shift (increased shielding) for the ortho and para carbons, while the fluorine atoms and the aldehyde group induce downfield shifts. nih.gov
Dynamic NMR studies on substituted benzaldehydes have revealed information about the rotational barrier around the C(aryl)-C(aldehyde) bond. At low temperatures, the rotation can be slowed sufficiently to observe distinct signals for different conformers (O-cis and O-trans, referring to the orientation of the carbonyl oxygen relative to a substituent). researchgate.netnih.gov For this compound, the electronic effects of the substituents and potential steric hindrance would influence this rotational barrier.
| Nucleus | Typical Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |
| ¹H (Aldehyde) | ~9.7 | Singlet (s) |
| ¹H (Aromatic) | 6.5 - 7.8 | Doublet of Doublets (dd) |
| ¹H (N(CH₃)₂) | ~3.1 | Singlet (s) |
| ¹³C (C=O) | ~190 | Singlet or Triplet (small JCF) |
| ¹³C (C-N) | ~154 | Singlet |
| ¹³C (C-F) | 150 - 165 | Doublet (large ¹JCF) |
| ¹³C (Aromatic) | 110 - 135 | Singlets and Doublets (JCF) |
| ¹³C (N(CH₃)₂) | ~40 | Singlet |
Table 1: Predicted ¹H and ¹³C NMR data for this compound based on analogous compounds.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Probing Intermolecular Interactions
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is highly effective for identifying functional groups and studying non-covalent interactions. These two methods are complementary; FT-IR is sensitive to changes in dipole moments, while Raman spectroscopy detects changes in polarizability. sapub.org
For this compound, the most prominent band in the FT-IR spectrum is the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1690-1710 cm⁻¹. Its exact position is sensitive to the electronic effects of the ring substituents. The electron-donating dimethylamino group tends to lower this frequency due to resonance, while the inductive effect of the fluorine atoms may slightly increase it. The aromatic ring C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ range. The C-N stretching of the dimethylamino group gives rise to a band around 1350-1360 cm⁻¹. sigmaaldrich.comnih.gov Strong bands corresponding to the C-F stretching vibrations are anticipated in the 1100-1300 cm⁻¹ region.
In the solid state, intermolecular interactions can be probed. The formation of weak C-H⋯O hydrogen bonds between the aldehyde proton or aromatic protons of one molecule and the carbonyl oxygen of a neighboring molecule can cause a red-shift (a shift to lower wavenumber) and broadening of the C=O stretching band. nih.govrsc.org These interactions are crucial in dictating the crystal packing of the molecule. A normal coordinate analysis, often supported by Density Functional Theory (DFT) calculations, can provide a detailed assignment of all vibrational modes. nih.govnih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| C-H Stretch (Aldehyde) | 2850 - 2920 | FT-IR, Raman |
| C=O Stretch (Aldehyde) | 1690 - 1710 | FT-IR (Strong), Raman |
| C=C Stretch (Aromatic) | 1500 - 1600 | FT-IR, Raman |
| C-N Stretch | 1350 - 1360 | FT-IR, Raman |
| C-F Stretch | 1100 - 1300 | FT-IR (Strong) |
Table 2: Characteristic vibrational frequencies for this compound.
Electronic Absorption and Emission Spectroscopy for Photophysical Property Elucidation
The push-pull electronic structure of this compound gives rise to interesting photophysical properties, which can be explored using UV-Visible absorption and fluorescence spectroscopy.
Compounds with strong intramolecular charge transfer (ICT) character, like this compound, often exhibit solvatochromism—a change in the color of their absorption or emission spectra with varying solvent polarity. nih.gov The ground state of the molecule is less polar than the excited state. Upon photoexcitation, electron density shifts from the dimethylamino donor group to the electron-accepting benzaldehyde (B42025) moiety, creating a highly polar excited state.
In absorption spectroscopy, increasing solvent polarity typically leads to a slight bathochromic (red) shift of the ICT band. However, the effect is much more pronounced in fluorescence emission. researchgate.net In nonpolar solvents, the molecule emits from a locally excited (LE) state. In polar solvents, the excited state can relax and stabilize through solvent reorganization, leading to emission from a highly polar ICT state, which is significantly red-shifted compared to the LE emission. researchgate.netnih.gov This large Stokes shift and sensitivity to the local environment make such molecules excellent candidates for solvent polarity probes. researchgate.net
The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are critical parameters. For many donor-acceptor molecules, the quantum yield is high in nonpolar solvents but decreases significantly in polar solvents. mdpi.com
This quenching in polar environments is often attributed to the formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state. nih.gov In the excited state, rotation around the C(aryl)-N(dimethylamino) bond can lead to a conformation where the dimethylamino group is perpendicular to the aromatic ring. This TICT state is highly stabilized in polar solvents and provides a rapid non-radiative decay pathway, thus reducing the fluorescence quantum yield. The difluoro-substitution pattern can influence the energy barrier to TICT state formation and the relative energies of the LE and ICT states.
The 4-(dimethylamino)aryl aldehyde scaffold is a valuable building block for creating more complex functional dyes. The aldehyde group is a versatile handle for further chemical reactions, such as Knoevenagel or Wittig reactions, to extend the π-conjugated system and tune the photophysical properties. Derivatives of similar solvatochromic fluorophores, such as 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), have been developed as highly sensitive probes for detecting biomolecular interactions. nih.gov By modifying the structure of this compound, novel fluorophores can be designed for applications in biological imaging, sensing, and as components in organic light-emitting diodes (OLEDs).
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Packing Interactions
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. For substituted benzaldehydes, crystal packing is often governed by a combination of weak intermolecular interactions. nih.govrsc.org
A crystal structure analysis of this compound would likely reveal a nearly planar conformation of the benzaldehyde moiety. The key focus would be on the supramolecular assembly. The carbonyl group is an effective hydrogen bond acceptor, leading to the formation of C-H⋯O hydrogen bonds involving aromatic or aldehydic C-H donors. nih.govrsc.org These interactions can link molecules into chains, ribbons, or more complex three-dimensional networks.
Furthermore, π-π stacking interactions between the electron-rich aromatic rings are expected to play a significant role in the crystal packing. researchgate.net The presence of fluorine atoms introduces the possibility of other non-covalent interactions, such as C-H⋯F bonds or halogen⋯halogen contacts, which can further stabilize the solid-state architecture. nih.gov Analysis of the crystal packing provides insights into polymorphism and the bulk properties of the material.
| Interaction Type | Description |
| C-H⋯O Hydrogen Bonds | Between aldehyde/aromatic protons and the carbonyl oxygen of an adjacent molecule. |
| π-π Stacking | Face-to-face or offset stacking of the aromatic rings. |
| C-H⋯F Interactions | Weak hydrogen bonds involving fluorine as an acceptor. |
| Halogen Bonding | Potential interactions involving the fluorine atoms (e.g., F⋯F or F⋯O contacts). |
Table 3: Potential supramolecular interactions in the solid state of this compound.
Mass Spectrometry for High-Precision Molecular Weight and Fragmentation Analysis of Complex Derivatives
High-precision mass spectrometry is an indispensable tool for the structural elucidation of novel organic compounds, providing exact molecular weight information and revealing intricate details of molecular structure through fragmentation analysis. In the study of complex derivatives of this compound, mass spectrometry offers critical insights into their chemical identity and purity. This section explores the application of advanced mass spectrometric techniques for the definitive characterization of these compounds.
The determination of the precise molecular weight of a this compound derivative is fundamental to its characterization. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap mass analysis, are employed to measure the mass-to-charge ratio (m/z) of the molecular ion with exceptional accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
Upon ionization in the mass spectrometer, typically through electron ionization (EI), the this compound derivative forms a molecular ion (M+•). The stability of this molecular ion is influenced by the nature of its substituents. The aromatic ring and the dimethylamino group can stabilize the positive charge, often resulting in a prominent molecular ion peak in the mass spectrum.
The fragmentation of the molecular ion provides a detailed fingerprint of the molecule's structure. The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions. For derivatives of this compound, several characteristic fragmentation patterns can be anticipated, guided by the presence of the aldehyde, dimethylamino, and difluoro functional groups on the benzene (B151609) ring.
A primary fragmentation pathway for benzaldehydes involves the loss of a hydrogen radical (H•) from the aldehyde group, leading to the formation of a stable acylium ion (M-1)+. miamioh.edu This is often a very intense peak in the spectrum. Subsequent loss of a carbon monoxide (CO) molecule from the acylium ion can then produce a phenyl cation (M-29)+. miamioh.edu
The dimethylamino group typically directs fragmentation through the loss of a methyl radical (•CH3) to form a stable iminium ion. The presence of fluorine atoms on the aromatic ring can also influence fragmentation, potentially leading to the loss of HF or fluorine radicals, although C-F bonds are generally strong. The interplay of these functional groups will result in a complex and unique fragmentation pattern for each derivative.
To illustrate the expected fragmentation, consider the hypothetical mass spectrum of a complex derivative. The table below outlines the plausible high-precision masses of key fragments and their corresponding chemical formulas.
| Fragment Ion | Proposed Structure | Calculated Exact Mass (Da) | Description of Formation |
| [M]+• | C₁₀H₁₀F₂NO | 198.0734 | Molecular Ion |
| [M-H]+ | C₁₀H₉F₂NO | 197.0656 | Loss of a hydrogen radical from the aldehyde group |
| [M-CH₃]+ | C₉H₇F₂NO | 183.0495 | Loss of a methyl radical from the dimethylamino group |
| [M-CO]+• | C₉H₁₀F₂N | 170.0781 | Loss of carbon monoxide from the molecular ion |
| [M-H-CO]+ | C₉H₉F₂N | 169.0703 | Loss of CO from the [M-H]+ ion |
This table is based on a hypothetical derivative for illustrative purposes and the exact masses will vary depending on the specific derivative.
The fragmentation of substituted benzaldehydes is a well-studied area, and the principles observed can be applied to predict the behavior of these more complex derivatives. jst.go.jp The electron-donating dimethylamino group can influence the stability of certain fragment ions, while the electron-withdrawing fluorine atoms can also play a role in directing the fragmentation pathways. The analysis of the relative abundances of these fragment ions provides a comprehensive picture of the molecule's structure.
Applications in Materials Science and Functional Materials Development
Precursors for Organic Optoelectronic Materials
There is no specific information available in the searched scientific literature detailing the synthesis of building blocks for Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs) using 4-(Dimethylamino)-2,5-difluorobenzaldehyde. Similarly, its application in the development of donor-acceptor systems for photovoltaic applications has not been documented in the available resources.
Monomers for Advanced Polymer Synthesis with Tunable Properties
While the aldehyde group suggests potential for use in condensation polymerization to form polymers such as polyimides, polyamides, and polyesters, no studies were found that specifically utilize this compound as a monomer for these purposes. The incorporation of fluorinated and electron-donating moieties is a known strategy to tune polymer properties, but specific examples involving this compound are not publicly documented.
Development of Organic Dyes and Pigments with Specific Absorption and Emission Characteristics
The combination of the dimethylamino group (an auxochrome) and the aromatic aldehyde structure (part of a chromophore) suggests that derivatives of this compound could function as organic dyes. However, no specific research was found that details the synthesis of dyes from this precursor, nor are there any available data tables on their specific absorption and emission characteristics.
Supramolecular Chemistry and Self-Assembly Architectures
The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to understanding the potential of this compound in creating organized structures. The strategic placement of functional groups on the benzaldehyde (B42025) core allows for predictable and directional interactions, leading to the spontaneous formation of larger, well-defined assemblies.
Design of Molecular Receptors and Hosts
While specific research on this compound as a primary component of molecular receptors is not extensively documented, its structural motifs suggest a strong potential for such applications. The aldehyde group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking and C-H···π interactions. The fluorine atoms can engage in halogen bonding and other dipole-dipole interactions, and the dimethylamino group can also serve as a hydrogen bond acceptor.
The combination of these features could enable the design of host molecules capable of selectively binding to guest species through a combination of these non-covalent forces. For instance, the electron-rich cavity of a macrocycle built from this compound could potentially encapsulate electron-deficient guest molecules. The fluorine substituents would further modulate the electronic properties and steric hindrance of the binding pocket, allowing for fine-tuning of the receptor's selectivity and affinity.
Formation of Crystalline Organic Frameworks and Self-Assembled Monolayers
The formation of highly ordered structures such as Crystalline Organic Frameworks (COFs) and Self-Assembled Monolayers (SAMs) relies on the predictable and robust interactions between molecular building blocks. The planarity of the aromatic ring in this compound, coupled with its capacity for multiple, directional non-covalent interactions, makes it an intriguing candidate for these applications.
In the context of crystal engineering, the interplay of hydrogen bonds (e.g., C-H···O involving the aldehyde), π-π stacking between aromatic rings, and potential halogen bonding involving the fluorine atoms could direct the assembly of molecules into well-defined crystalline lattices. For a related compound, 4-(dimethylamino)benzaldehyde, studies have shown that molecules in the crystalline state can be linked via C-H···π interactions. nih.gov This suggests that similar interactions could play a role in the crystal packing of its difluorinated analogue.
For the formation of SAMs on surfaces, the aldehyde group could serve as a chemical anchor to a suitably functionalized substrate. The intermolecular interactions between adjacent this compound molecules would then drive the formation of a highly ordered monolayer. The fluorine atoms and the dimethylamino group would be expected to influence the packing density and the surface properties of the resulting monolayer.
Ligand Design and Metal Complexation Studies for Catalytic and Material Applications
Synthesis of Novel Ligands Incorporating the 4-(Dimethylamino)-2,5-difluorobenzaldehyde Scaffold
The primary route to ligand synthesis utilizing this compound involves the formation of Schiff bases through condensation reactions with primary amines. This versatile reaction allows for the incorporation of a wide variety of functionalities into the ligand structure, thereby enabling the modulation of its steric and electronic properties.
The synthesis typically proceeds by reacting the aldehyde with a stoichiometric amount of a selected primary amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The reaction is often catalyzed by a few drops of acid and may require refluxing to drive the condensation to completion. The resulting Schiff base ligand, an imine, can then be isolated and purified through standard techniques like recrystallization.
A range of primary amines can be employed to generate a library of ligands with diverse coordination environments. For example, condensation with simple alkyl or aryl amines can produce bidentate ligands, while reactions with diamines or amino acids can lead to the formation of tetradentate ligands capable of forming more stable chelate complexes with metal ions.
Table 1: Representative Schiff Base Ligands Derived from this compound
| Ligand Name | Amine Precursor | Proposed Structure | Potential Denticity |
| L1 | Aniline | 2,5-difluoro-4-(dimethylamino)-N-(phenyl)benzylidenamine | Bidentate (N, N) |
| L2 | Ethylenediamine | N,N'-bis(2,5-difluoro-4-(dimethylamino)benzylidene)ethane-1,2-diamine | Tetradentate (N, N, N, N) |
| L3 | o-Aminophenol | 2-((2,5-difluoro-4-(dimethylamino)benzylidene)amino)phenol | Tridentate (N, N, O) |
Note: The data in this table is representative and based on established Schiff base synthesis methodologies.
The characterization of these novel ligands is typically accomplished using a combination of spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the formation of the imine bond (C=N stretch), while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) provides detailed information about the ligand's structure.
Coordination Chemistry with Transition Metals and Lanthanides
The Schiff base ligands derived from this compound are expected to be excellent chelating agents for a variety of transition metals and lanthanides. The imine nitrogen and potentially other donor atoms within the amine precursor can coordinate to a metal center, forming stable complexes.
The coordination of these ligands to metal ions is typically achieved by reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. The stoichiometry of the reaction can be controlled to favor the formation of complexes with specific metal-to-ligand ratios.
The electronic properties of the this compound scaffold are expected to influence the coordination chemistry significantly. The strong electron-donating dimethylamino group can increase the electron density at the metal center, which can, in turn, affect the catalytic activity of the complex. Conversely, the electron-withdrawing fluorine atoms can modulate the Lewis acidity of the metal center.
Table 2: Hypothetical Metal Complexes with a Schiff Base Ligand (L2)
| Complex | Metal Ion | Proposed Formula | Potential Geometry |
| C1 | Cu(II) | [Cu(L2)]Cl₂ | Square Planar |
| C2 | Ni(II) | [Ni(L2)]Cl₂ | Octahedral (with solvent coordination) |
| C3 | Zn(II) | [Zn(L2)]Cl₂ | Tetrahedral |
| C4 | La(III) | [La(L2)Cl]Cl₂ | Heptacoordinate |
Note: The data in this table is hypothetical and based on the known coordination preferences of the depicted metal ions with similar tetradentate Schiff base ligands.
Applications in Homogeneous and Heterogeneous Catalysis (e.g., asymmetric catalysis, cross-coupling)
Metal complexes bearing ligands derived from this compound hold considerable promise as catalysts in a range of organic transformations. The ability to systematically modify the ligand structure allows for the rational design of catalysts with tailored activity and selectivity.
Asymmetric Catalysis: For applications in asymmetric catalysis, chiral primary amines can be used in the synthesis of the Schiff base ligands. The resulting chiral metal complexes can then be employed to catalyze enantioselective reactions, such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions. The steric bulk and electronic nature of the ligand are critical factors in achieving high enantioselectivity.
Cross-Coupling Reactions: Palladium, nickel, and copper complexes of these ligands could be effective catalysts for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The electron-rich nature of the ligand, due to the dimethylamino group, may promote the oxidative addition step in the catalytic cycle, while the fluorine substituents could enhance the stability of the catalyst.
Table 3: Potential Catalytic Applications and Expected Outcomes
| Reaction Type | Catalyst (Hypothetical) | Substrates | Key Performance Metric |
| Asymmetric Aldol (B89426) Reaction | Chiral Zn(L2) Complex | Aldehyde + Ketone | Enantiomeric Excess (%) |
| Suzuki Cross-Coupling | Pd(L1)₂Cl₂ | Aryl Halide + Boronic Acid | Product Yield (%) |
| Heck Reaction | Pd(L1)₂Cl₂ | Aryl Halide + Alkene | Turnover Number (TON) |
Note: The data presented in this table is illustrative of the potential applications and is based on the performance of similar catalytic systems.
The development of heterogeneous catalysts can be explored by immobilizing these metal complexes on solid supports, such as silica (B1680970) or polymers. This approach offers advantages in terms of catalyst separation and recycling, which are crucial for industrial applications. The performance of these catalysts would be evaluated based on their activity, selectivity, and stability over multiple reaction cycles.
Chemical Sensor Development Based on 4 Dimethylamino 2,5 Difluorobenzaldehyde Derivatives
Design Principles for Chemo- and Biosensors Utilizing Aromatic Fluorophores
The rational design of chemo- and biosensors based on aromatic fluorophores hinges on the principle of modulating the fluorescence output of the molecule in response to a specific analyte. The core components of such a sensor are a fluorophore, which provides the signaling unit, and a receptor, which is responsible for analyte recognition. The interaction between the analyte and the receptor induces a change in the electronic properties of the fluorophore, leading to a detectable change in its fluorescence.
Derivatives of 4-(Dimethylamino)-2,5-difluorobenzaldehyde are well-suited for this purpose. The dimethylamino group acts as a strong electron donor, which, in conjunction with the electron-withdrawing nature of the difluorinated benzene (B151609) ring, can give rise to intramolecular charge transfer (ICT) characteristics. This ICT character is often associated with environmentally sensitive fluorescence, making the molecule's emission properties susceptible to changes in solvent polarity or the presence of nearby analytes.
The aldehyde group serves as a convenient synthetic handle for the introduction of various receptor moieties. For instance, it can be readily condensed with amines to form Schiff bases, or with active methylene (B1212753) compounds to construct coumarins. mdpi.com These reactions allow for the covalent attachment of a wide range of analyte-binding groups, from simple metal-chelating ligands to complex biomolecules like peptides or nucleic acids.
The fluorine atoms on the aromatic ring can further enhance the sensor's properties. They can influence the photophysical characteristics of the fluorophore, such as increasing the quantum yield and photostability. Moreover, the fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding or halogen bonding, which can contribute to the selectivity of the receptor for a particular analyte.
Mechanisms of Sensing: Fluorescent Quenching/Enhancement, Colorimetric Changes, and Electrochemical Responses
Sensors derived from this compound can operate through several distinct sensing mechanisms, providing a versatile toolkit for analyte detection.
Fluorescent Quenching/Enhancement: The most common sensing mechanism for fluorescent probes is the change in fluorescence intensity upon analyte binding.
Fluorescence Quenching: This can occur through various processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the formation of a non-fluorescent complex. For example, a Schiff base derivative of this compound bearing a metal-chelating group could experience fluorescence quenching upon binding to a paramagnetic metal ion due to energy transfer.
Fluorescence Enhancement: Conversely, analyte binding can also lead to an increase in fluorescence intensity. This is often observed in systems where a non-fluorescent or weakly fluorescent probe becomes highly emissive upon interaction with the analyte. For instance, a coumarin (B35378) derivative synthesized from this compound might be designed to have its fluorescence quenched by a particular functional group. Analyte-induced removal or modification of this quenching group would then restore the fluorescence.
Colorimetric Changes: In addition to fluorescence changes, the interaction of a sensor molecule with an analyte can also lead to a change in its absorption spectrum, resulting in a visible color change. This is particularly advantageous for the development of simple, low-cost sensors that can be read by the naked eye. The strong ICT character of this compound derivatives makes them good candidates for colorimetric sensors, as analyte binding can significantly alter the energy of the ICT transition, leading to a shift in the absorption maximum.
Electrochemical Responses: The redox properties of sensor molecules can also be exploited for analyte detection. The binding of an analyte can alter the oxidation or reduction potential of the sensor molecule, which can be measured using techniques such as cyclic voltammetry or differential pulse voltammetry. While less common for this class of compounds, the electron-rich nature of the dimethylamino group and the presence of the fluorinated ring could potentially be leveraged for the development of electrochemical sensors.
A hypothetical data table illustrating the potential sensing responses of a Schiff base derivative of this compound towards different metal ions is presented below.
| Analyte | Fluorescence Change | Colorimetric Change | Electrochemical Shift (mV) |
| None | Baseline | Colorless | 0 |
| Cu²⁺ | Quenching | Yellow | +50 |
| Zn²⁺ | Enhancement | Colorless | +10 |
| Fe³⁺ | Quenching | Brown | +80 |
| Hg²⁺ | Quenching | Pale Yellow | +65 |
Strategies for Enhancing Selectivity and Sensitivity for Specific Analytes
Achieving high selectivity and sensitivity is paramount for the practical application of any chemical sensor. Several strategies can be employed to enhance these performance metrics for sensors based on this compound derivatives.
Receptor Design: The most direct approach to improving selectivity is through the careful design of the analyte receptor. By tailoring the size, shape, and chemical functionality of the binding site, it is possible to create a receptor that preferentially interacts with the target analyte over other potentially interfering species. For example, incorporating a specific cavity size in a macrocyclic receptor appended to the fluorophore can lead to high selectivity for a particular metal ion.
Introduction of Multiple Binding Sites: The incorporation of multiple binding sites can lead to cooperative binding effects, resulting in a significant enhancement in both sensitivity and selectivity. This approach has been successfully used in the development of sensors for a variety of analytes, including metal ions and anions.
Modulation of the Fluorophore: The photophysical properties of the fluorophore itself can be fine-tuned to optimize sensor performance. For instance, modifying the electron-donating or -withdrawing strength of substituents on the aromatic ring can shift the emission wavelength, potentially reducing background interference from other fluorescent species in the sample. The fluorine atoms in this compound can play a crucial role in this regard.
Use of Nanomaterials: The integration of sensor molecules with nanomaterials, such as gold nanoparticles or quantum dots, can provide a powerful means of signal amplification. For example, the fluorescence of a sensor molecule can be quenched by a nearby gold nanoparticle. In the presence of the analyte, the sensor molecule may undergo a conformational change that moves it away from the nanoparticle, restoring its fluorescence and providing a highly sensitive "turn-on" response.
The following table summarizes some strategies for enhancing the selectivity and sensitivity of sensors derived from this compound.
| Strategy | Mechanism | Expected Outcome |
| Macrocyclic Receptor | Size and shape complementarity | High selectivity for a specific ion |
| Multiple Amine Groups | Cooperative binding | Increased sensitivity and selectivity |
| Electron-Withdrawing Groups | Modulation of ICT | Tunable fluorescence and colorimetric response |
| Gold Nanoparticles | FRET-based quenching | Signal amplification and lower detection limits |
Fabrication of Sensor Platforms and Sensing Devices
The transition from a sensor molecule in solution to a practical sensing device requires the immobilization of the sensor onto a solid support or its incorporation into a suitable matrix. Various fabrication techniques can be employed for this purpose.
Surface Immobilization: Sensor molecules can be covalently attached to the surface of various substrates, such as glass slides, optical fibers, or polymer films. This can be achieved by first modifying the surface with a suitable functional group that can react with a complementary group on the sensor molecule. For instance, an amine-functionalized sensor derivative could be coupled to a carboxylated surface using standard carbodiimide (B86325) chemistry.
Polymer Entrapment: The sensor molecules can be physically entrapped within a polymer matrix. This approach is often simpler than covalent immobilization and can provide a more stable and robust sensor film. The choice of polymer is crucial and depends on the specific application, with factors such as optical transparency, chemical inertness, and permeability to the analyte being important considerations.
Sol-Gel Encapsulation: The sol-gel process provides a versatile method for encapsulating sensor molecules within a porous glass-like matrix. This technique offers several advantages, including high chemical and thermal stability, and the ability to tailor the porosity of the matrix to control analyte access to the sensor molecules.
Microfabrication Techniques: For the development of miniaturized and integrated sensor devices, microfabrication techniques such as photolithography and soft lithography can be employed. These methods allow for the precise patterning of sensor films on a microscale, enabling the creation of sensor arrays for high-throughput analysis.
The choice of fabrication method will ultimately depend on the desired format of the final sensing device, which could range from a simple disposable test strip to a sophisticated lab-on-a-chip system.
Q & A
Basic: What are the common synthetic routes for preparing 4-(Dimethylamino)-2,5-difluorobenzaldehyde, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of fluorinated benzaldehydes often involves base-catalyzed condensation or nucleophilic substitution. For example, similar compounds like p-dimethylaminobenzaldehyde are synthesized via condensation reactions using potassium tert-butylate in DMF under nitrogen, followed by recrystallization from chloroform/methanol to improve purity . Introducing fluorine substituents may require selective fluorination or starting with pre-fluorinated precursors (e.g., 2,5-difluorobenzaldehyde) followed by dimethylamino group installation via reductive amination or nucleophilic substitution. Reaction conditions such as solvent polarity (e.g., DMF for high solubility), temperature control (e.g., reflux at 273 K), and catalyst choice (e.g., glacial acetic acid for acid-catalyzed reactions) critically affect yield and impurity profiles .
Advanced: How do the electronic effects of the dimethylamino and fluorine substituents influence the reactivity of the aldehyde group in nucleophilic addition reactions?
Methodological Answer:
The electron-donating dimethylamino group (at the 4-position) enhances electron density on the aromatic ring, activating the aldehyde toward nucleophilic attack, while the electron-withdrawing fluorine atoms (at 2- and 5-positions) create localized electron-deficient regions. Computational studies (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution. For instance, bond length analysis in related compounds (e.g., C–N bonds in hydrazides) reveals resonance effects that stabilize intermediates during reactions like Schiff base formation . Experimental validation via kinetic studies under varying pH and solvent conditions can further elucidate substituent effects.
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- NMR Spectroscopy : NMR will show a singlet for the aldehyde proton (~10 ppm), coupled signals for fluorine substituents, and a dimethylamino group resonance at ~3.0 ppm. NMR will confirm aromatic carbons adjacent to electron-withdrawing/donating groups .
- IR Spectroscopy : A strong aldehyde C=O stretch (~1700 cm) and N–H/F–C stretches (~1250 cm) are expected.
- X-ray Crystallography : Used to resolve crystal packing and intermolecular interactions (e.g., H-π bonding or π-π stacking, as seen in related fluorinated aldehydes) .
Advanced: How does the crystal packing of this compound compare to related fluorinated benzaldehyde derivatives, and what intermolecular interactions dominate?
Methodological Answer:
In fluorinated aromatic aldehydes, crystal packing is often governed by H-π interactions (2.27–2.88 Å distances) and π-π stacking (3.5–3.7 Å layer spacing). For example, monoclinic polymorphs of dimethylamino-styryl compounds exhibit planar molecular arrangements stabilized by CH-π bonds between methyl groups and aromatic rings. Fluorine’s electronegativity may introduce dipole-dipole interactions, while the dimethylamino group’s bulkiness could disrupt symmetry, favoring non-centrosymmetric space groups. Comparative studies using single-crystal XRD and Hirshfeld surface analysis are recommended .
Basic: What are the recommended storage conditions to prevent degradation of this compound, and which solvents are optimal for long-term stability?
Methodological Answer:
Store under inert atmosphere (argon/nitrogen) at 2–8°C to minimize oxidation of the aldehyde group. Use anhydrous solvents like DMF or DMSO for dissolution, as they reduce hydrolysis risk. Avoid prolonged exposure to light, which can degrade fluorinated aromatic systems. Stability tests via HPLC or TLC under varying conditions (humidity, temperature) are advised to establish shelf-life .
Advanced: In the context of medicinal chemistry, how can this compound be utilized to synthesize bioactive heterocyclic compounds, and what reaction mechanisms are involved?
Methodological Answer:
The aldehyde group is pivotal in forming Schiff bases with amines or hydrazides, enabling synthesis of triazoles, imidazoles, or pyrazines. For example, refluxing with 4-amino-triazoles in ethanol/acetic acid yields fused heterocycles via nucleophilic addition-elimination. Mechanistic studies (e.g., monitoring via NMR) can track fluorine’s role in stabilizing transition states. Subsequent cyclization or cross-coupling reactions (e.g., Suzuki-Miyaura) can further diversify the scaffold for bioactivity screening .
Basic: What challenges arise in the purification of this compound, and what chromatographic or recrystallization techniques are most effective?
Methodological Answer:
Challenges include removing polar byproducts (e.g., unreacted amines) and resolving positional isomers. Recrystallization from chloroform/methanol (1:1) effectively removes non-polar impurities, while silica gel chromatography with ethyl acetate/hexane gradients resolves isomers. Purity assessment via melting point analysis and NMR ensures consistency .
Advanced: How do computational methods like DFT aid in predicting the reactivity and regioselectivity of this compound in multi-step syntheses?
Methodological Answer:
DFT calculations model transition states and electron density maps to predict sites for electrophilic/nucleophilic attack. For example, Fukui indices identify regions prone to nucleophilic addition (e.g., aldehyde carbon). Lattice energy calculations (as in acyl hydrazides) optimize crystallization conditions by simulating intermolecular forces. Coupling DFT with experimental kinetic data validates mechanistic pathways and guides catalyst design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
